L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide
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Overview
Description
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide is a compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties . This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications.
Preparation Methods
The synthesis of L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide involves several steps. One common method includes the reaction of L-Alanine with 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazine under specific conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antitubercular, and antiproliferative effects.
Medicine: Due to its potential anticancer and antioxidant properties, it is being investigated for use in cancer treatment and prevention.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors involved in disease processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
L-Alanine, 2-(2-oxo-2-(10H-phenothiazin-10-YL)ethyl)hydrazide can be compared with other phenothiazine derivatives such as:
Chlorpromazine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.
Promethazine: An antihistamine used to treat allergy symptoms and nausea.
Thioridazine: Another antipsychotic used for the treatment of schizophrenia.
What sets this compound apart is its unique combination of the phenothiazine moiety with the L-Alanine and hydrazide groups, which may confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
84409-78-9 |
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Molecular Formula |
C17H18N4O2S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2S)-2-amino-N'-(2-oxo-2-phenothiazin-10-ylethyl)propanehydrazide |
InChI |
InChI=1S/C17H18N4O2S/c1-11(18)17(23)20-19-10-16(22)21-12-6-2-4-8-14(12)24-15-9-5-3-7-13(15)21/h2-9,11,19H,10,18H2,1H3,(H,20,23)/t11-/m0/s1 |
InChI Key |
FAPLWNHTWBSOPO-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N |
Canonical SMILES |
CC(C(=O)NNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)N |
Origin of Product |
United States |
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